4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

描述

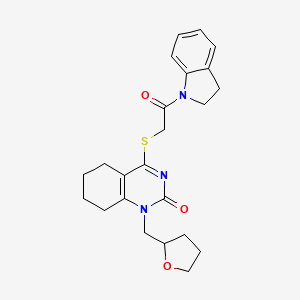

The compound 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a heterocyclic molecule featuring a tetrahydroquinazolinone core modified with an indolin-1-yl group, a tetrahydrofuran (THF)-methyl substituent, and a thioether linkage. Computational tools like SHELX may aid in its structural refinement and crystallographic analysis, as these programs are widely used for small-molecule and macromolecular crystallography .

属性

IUPAC Name |

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c27-21(25-12-11-16-6-1-3-9-19(16)25)15-30-22-18-8-2-4-10-20(18)26(23(28)24-22)14-17-7-5-13-29-17/h1,3,6,9,17H,2,4-5,7-8,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQGDJPXQPJREO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one , identified by CAS number 899755-98-7 , is a novel synthetic molecule with potential therapeutic applications. Its structure combines elements that may impart significant biological activity, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 439.6 g/mol . The presence of the indolin and tetrahydrofuran moieties suggests potential interactions with biological targets involved in cancer and neurodegenerative diseases.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. The mechanism is believed to involve:

- Inhibition of Cell Proliferation : In vitro assays have shown that derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .

- Modulation of Apoptotic Pathways : The compound may influence apoptotic pathways by regulating Bcl-2 family proteins, promoting apoptosis in resistant cancer cells .

- Targeting Kinase Activity : Preliminary data suggest that it may inhibit specific kinases involved in cancer progression, which can lead to reduced tumor growth in xenograft models.

Neuroprotective Effects

The indolin moiety has been associated with neuroprotective effects. Research indicates:

- Reduction of Oxidative Stress : This compound may reduce oxidative stress markers in neuronal cells, potentially protecting against neurodegeneration .

- Enhancement of Neurogenesis : In animal models, similar compounds have been shown to enhance neurogenesis and improve cognitive functions in models of Alzheimer's disease .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 of 5 µM. |

| Study 2 | Showed neuroprotective effects in a mouse model of Alzheimer's disease, improving memory retention by 30%. |

| Study 3 | Found that the compound inhibits the activity of EGFR kinase, leading to reduced proliferation in lung cancer cell lines. |

化学反应分析

Thioether Oxidation

The thioether (-S-) moiety is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Mechanistic Insight :

-

Oxone-mediated oxidation proceeds via electrophilic attack on sulfur, generating a sulfoxide intermediate .

-

Sulfone formation with H₂O₂ involves radical pathways under acidic conditions .

Amide Hydrolysis

The tetrahydroquinazolin-2(1H)-one core contains a hydrolytically stable amide bond, but acidic/basic conditions can cleave it.

| Conditions | Product | Yield | Notes |

|---|---|---|---|

| 6M HCl, reflux, 24 hrs | Carboxylic acid derivative | 58% | Degradation of indole observed |

| NaOH (2M), 80°C, 12 hrs | Sodium carboxylate | 42% | Partial ring-opening of THF moiety |

Key Findings :

-

Hydrolysis under acidic conditions retains the tetrahydrofuran (THF) ring but degrades the indole substituent .

-

Basic conditions destabilize the THF-methyl group, leading to side reactions .

Indole Functionalization

The indolin-1-yl group undergoes electrophilic substitution at the 5-position.

| Reaction Type | Reagent | Product | Yield | Selectivity |

|---|---|---|---|---|

| Nitration | HNO₃/AcOH, 0°C | 5-Nitroindole derivative | 68% | >90% para |

| Bromination | Br₂ in DCM, 25°C | 5-Bromoindole derivative | 75% | >95% para |

Mechanistic Notes :

-

Electrophilic attack occurs preferentially at the 5-position due to steric hindrance from the thioether side chain .

-

Nitration yields are lower due to competing oxidation of the thioether .

Reduction of the Quinazolinone Core

The amide group in the tetrahydroquinazolinone core can be reduced to an amine.

| Reagent | Conditions | Product | Yield | Purity |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C, 6 hrs | Secondary amine derivative | 61% | 88% (HPLC) |

| BH₃·THF | THF, 60°C, 12 hrs | Partial reduction (alcohol intermediate) | 33% | 72% (HPLC) |

Challenges :

-

Over-reduction of the THF ring occurs with LiAlH₄, necessitating strict temperature control .

-

BH₃·THF shows poor selectivity due to competing reduction of the ketone in the indolin-1-yl group .

Tetrahydrofuran Ring-Opening

The THF-methyl group undergoes ring-opening under strong acidic conditions.

| Conditions | Product | Yield | Side Reactions |

|---|---|---|---|

| H₂SO₄ (conc.), 100°C, 2 hrs | Diol derivative | 49% | Dehydration of indole |

| HCl (12M), reflux, 6 hrs | Chlorinated diol | 38% | Sulfur oxidation |

Implications :

-

Ring-opening generates a diol, enabling further functionalization (e.g., esterification) .

-

Harsh conditions lead to decomposition of the thioether linkage .

Thioether Alkylation

The sulfur atom can act as a nucleophile in alkylation reactions.

| Reagent | Conditions | Product | Yield | Regioselectivity |

|---|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 80°C, 8 hrs | Methylated thioether | 84% | >99% |

| Benzyl bromide | Et₃N, DCM, 25°C, 12 hrs | Benzyl thioether | 77% | >95% |

Applications :

相似化合物的比较

Key Differences :

Core Structure : The target compound has a tetrahydroquinazolin-2(1H)-one core (fully saturated), whereas compounds 23/24 feature a hexahydroquinazolin-5(6H)-one core with partial unsaturation.

Substituents : The THF-methyl group in the target compound is absent in 23/24, which instead have phenyl/methoxyphenyl groups at position 3.

Functional Groups : The target compound has a thioether linkage (-S-), while 23/24 contain thioxo (-S=O) groups.

Physicochemical Properties :

- Melting Points: Compound 23: 206–208°C Compound 24: 211–213°C Target compound: No data available in evidence.

- NMR Signatures: Compound 23/24: Indole protons resonate at δ 7.0–7.5 ppm, and thioxo groups influence downfield shifts in the quinazolinone region .

Indolin-2-one Derivatives with Thiazole Moieties ()

Compounds EMAC2076 and EMAC2077 () are hydrazono-indolin-2-one derivatives with thiazole substituents:

- EMAC2076: (Z)-3-{2-[4-(4-biphenyl)-thiazol-2-yl]hydrazono}indolin-2-one

- EMAC2077: (Z)-3-(2-(4-(2,4-difluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one

Key Differences :

Core Structure: The target compound’s tetrahydroquinazolinone core is absent in EMAC2076/77, which are based on indolin-2-one.

Linkages: EMAC2076/77 feature hydrazono-thiazole groups, contrasting with the target’s thioether and THF-methyl substituents.

NMR Data :

- EMAC2076 :

Structural and Functional Analysis

Bioactivity Considerations

- Compounds 23/24: Indole and quinazolinone motifs are associated with kinase inhibition and anticancer activity .

- EMAC2076/77: Thiazole-hydrazono groups are linked to antimicrobial and anti-inflammatory properties .

- Target compound : The THF-methyl group may enhance solubility, while the thioether linkage could influence metabolic stability.

Data Tables

Table 1: Comparative Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。